Esmolol

Catalog No.
S527432
CAS No.
81147-92-4
M.F
C16H25NO4
M. Wt
295.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esmolol

CAS Number

81147-92-4

Product Name

Esmolol

IUPAC Name

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

InChI

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3

InChI Key

AQNDDEOPVVGCPG-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O

solubility

Very soluble as hydrochloride salt
1.44e-01 g/L

Synonyms

ASL 8052, ASL-8052, Brevibloc, esmolol, esmolol hydrochloride

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O

The exact mass of the compound Esmolol is 295.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble as hydrochloride salt1.44e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Esmolol is a cardioselective beta-adrenergic antagonist with a chemical formula of C₁₆H₂₅NO₄. It is characterized by its short half-life and rapid onset of action, making it particularly useful in acute medical settings. Esmolol is administered intravenously and is known for its ability to effectively manage supraventricular tachycardia and other related conditions .

Esmolol exerts its effects by competitively binding to beta-1 adrenergic receptors in the heart muscle []. These receptors typically respond to epinephrine and norepinephrine, hormones that increase heart rate and contractility. By blocking these receptors, Esmolol prevents the stimulatory effects of these hormones, leading to a decrease in heart rate and force of contraction []. This mechanism helps control rapid heart rhythms and reduces the heart's workload in various cardiac conditions.

Esmolol is generally well-tolerated, but side effects can occur. Common ones include dizziness, lightheadedness, and fatigue []. In severe cases, it can lead to bronchospasm (constriction of airways) or heart failure []. Esmolol should not be used in individuals with severe asthma or heart block [].

Management of Tachyarrhythmias

Esmolol's primary function is to control rapid heart rates (tachyarrhythmias). Its fast onset of action (within 90 seconds) and rapid elimination (half-life of 9 minutes) make it ideal for situations requiring quick and reversible control. Research supports its efficacy in treating supraventricular tachyarrhythmias, including atrial fibrillation [].

One area of ongoing research is the potential benefit of Esmolol for refractory ventricular fibrillation (VF) during out-of-hospital cardiac arrest. While early studies show promising results in improving return of spontaneous circulation (ROSC), more robust data is needed to confirm its effectiveness in improving survival rates and neurological outcomes after resuscitation [].

Control of Blood Pressure

Esmolol demonstrates effectiveness in managing short-term hypertension, particularly in the perioperative setting (during surgery) and for patients with acute ischemic heart disease. Studies have shown its ability to lower blood pressure without compromising heart function [].

Impact on Heart Function in Specific Conditions

Current research explores Esmolol's influence on heart function in specific patient populations. For instance, a recent study investigated its use in patients with septic cardiomyopathy (heart dysfunction caused by sepsis). The findings suggest that Esmolol, when used to control heart rate, may improve short-term mortality without negatively affecting heart muscle contractility [].

Esmolol undergoes hydrolysis of its ester linkage, primarily catalyzed by esterases present in red blood cells. This reaction converts esmolol into a free acid metabolite, which has significantly reduced pharmacological activity (approximately 1/1500th that of esmolol) and methanol . The rapid metabolism contributes to its short duration of action, with a distribution half-life of about 2 minutes and an elimination half-life of approximately 9 minutes .

Esmolol exhibits several biological activities:

  • Cardiac Effects: It selectively blocks beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility, which is beneficial in managing tachyarrhythmias .
  • Wound Healing: Recent studies suggest that esmolol hydrochloride may enhance wound healing through pleiotropic mechanisms, particularly in diabetic conditions .
  • Inhibition Studies: Computational docking studies have demonstrated that esmolol can inhibit aldose reductase, an enzyme implicated in diabetic complications .

Esmolol can be synthesized through various methods, including:

  • Chemo-Enzymatic Synthesis: A notable method involves the use of lipases for the transesterification of chlorohydrin precursors. For example, (S)-esmolol has been synthesized with high enantiomeric excess using lipase from Pseudomonas cepacia as a catalyst .
  • Chemical Synthesis: Traditional synthetic routes involve the reaction of epichlorohydrin with phenolic compounds followed by amination steps to yield esmolol .

Esmolol's primary applications include:

  • Cardiac Management: Used in acute settings for controlling heart rate during surgeries or in cases of tachyarrhythmias.
  • Potential Therapeutic Uses: Emerging research indicates potential applications in wound healing and diabetic complications due to its inhibitory effects on certain enzymes .

Esmolol interacts with various biological systems:

  • Drug Interactions: It may have interactions with other cardiovascular drugs, necessitating careful monitoring during co-administration.
  • Enzyme Inhibition: Studies have shown that esmolol can inhibit aldose reductase and potentially reduce the formation of advanced glycation end products, which are harmful in diabetes .

Esmolol shares similarities with other beta-blockers but is unique due to its rapid onset and short duration of action. Here are some comparable compounds:

CompoundSelectivityHalf-LifeAdministration MethodKey Differences
PropranololNon-selective3-6 hoursOral/IVLonger half-life; non-selective action
MetoprololBeta-1 selective3-7 hoursOral/IVLonger duration; oral availability
AtenololBeta-1 selective6-9 hoursOralLonger half-life; less rapid action
BisoprololBeta-1 selective10-12 hoursOralExtended half-life; once-daily dosing

Esmolol's rapid metabolism and unique pharmacokinetic profile make it particularly suited for acute management scenarios where immediate effects are required.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

295.17835828 g/mol

Monoisotopic Mass

295.17835828 g/mol

Heavy Atom Count

21

LogP

1.7
1.7

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MDY902UXSR

Related CAS

81161-17-3 (Hydrochloride)

Drug Indication

For the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter in perioperative, postoperative, or other emergent circumstances where short term control of ventricular rate with a short-acting agent is desirable. Also used in noncompensatory sinus tachycardia where the rapid heart rate requires specific intervention.

Livertox Summary

Esmolol is a cardioselective beta-blocker used in parenteral forms in the treatment of arrhythmias and severe hypertension. Esmolol has not been linked to instances of clinically apparent drug induced liver injury.

Drug Classes

Beta-Adrenergic Receptor Antagonists

MeSH Pharmacological Classification

Adrenergic beta-1 Receptor Antagonists

ATC Code

C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AB - Beta blocking agents, selective
C07AB09 - Esmolol

Mechanism of Action

Similar to other beta-blockers, esmolol blocks the agonistic effect of the sympathetic neurotransmitters by competing for receptor binding sites. Because it predominantly blocks the beta-1 receptors in cardiac tissue, it is said to be cardioselective. In general, so-called cardioselective beta-blockers are relatively cardioselective; at lower doses they block beta-1 receptors only but begin to block beta-2 receptors as the dose increases. At therapeutic dosages, esmolol does not have intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (quinidine-like) activity. Antiarrhythmic activity is due to blockade of adrenergic stimulation of cardiac pacemaker potentials. In the Vaughan Williams classification of antiarrhythmics, beta-blockers are considered to be class II agents.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Other CAS

81147-92-4
103598-03-4

Absorption Distribution and Excretion

Rapidly absorbed, steady-state blood levels for dosages from 50-300 µg/kg/min (0.05-0.3 mg/kg/mm) are obtained within five minutes.
Consistent with the high rate of blood-based metabolism of esmolol hydrochloride, less than 2% of the drug is excreted unchanged in the urine. The acid metabolite has an elimination half-life of about 3.7 hours and is excreted in the urine with a clearance approximately equivalent to the glomerular filtration rate. Excretion of the acid metabolite is significantly decreased in patients with renal disease, with the elimination half-life increased to about ten-fold that of normals, and plasma levels considerably elevated.
20 L/kg/hr [Men]

Metabolism Metabolites

Esmolol undergoes rapid hydrolysis of ester linkage which is catalyzed by esterases found in the cytosol of red blood cells (RBCs). The plasma cholinersterases or RBC membrane acetylcholinesterases are not involved in this metabolic reaction. Metabolism of the drug occurs mainly in RBCs to form a free acid metabolite (with 1/1500 the activity of esmolol) and methanol.

Wikipedia

Esmolol
Dodecahedrane

Biological Half Life

Rapid distribution half-life of about 2 minutes and an elimination half-life of about 9 minutes. The acid metabolite has an elimination half-life of about 3.7 hours.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Dimopoulos G, Theodorakopoulou M, Armaganidis A, Tzepi IM, Lignos M, Giamarellos-Bourboulis EJ, Tsaganos T. Esmolol: immunomodulator in pyelonephritis by Pseudomonas aeruginosa. J Surg Res. 2015 Sep;198(1):175-84. doi: 10.1016/j.jss.2015.05.026. Epub 2015 May 21. PubMed PMID: 26073350.
2: Morelli A, Ertmer C, Westphal M, Rehberg S, Kampmeier T, Ligges S, Orecchioni A, D'Egidio A, D'Ippoliti F, Raffone C, Venditti M, Guarracino F, Girardis M, Tritapepe L, Pietropaoli P, Mebazaa A, Singer M. Effect of heart rate control with esmolol on hemodynamic and clinical outcomes in patients with septic shock: a randomized clinical trial. JAMA. 2013 Oct 23;310(16):1683-91. doi: 10.1001/jama.2013.278477. PubMed PMID: 24108526.
3: Ono H, Ohtani N, Matoba A, Kido K, Yasui Y, Masaki E. Efficacy of intrathecal esmolol on heat-evoked responses in a postoperative pain model. Am J Ther. 2015 Mar-Apr;22(2):111-6. doi: 10.1097/MJT.0b013e318274e0a1. PubMed PMID: 23411610.
4: Asouhidou I, Trikoupi A. Esmolol reduces anesthetic requirements thereby facilitating early extubation; a prospective controlled study in patients undergoing intracranial surgery. BMC Anesthesiol. 2015 Nov 28;15:172. doi: 10.1186/s12871-015-0154-1. PubMed PMID: 26615516; PubMed Central PMCID: PMC4663038.
5: Tao Y, Jingyi W, Xiaogan J, Weihua L, Xiaoju J. [Effect of esmolol on fluid responsiveness and hemodynamic parameters in patients with septic shock]. Zhonghua Wei Zhong Bing Ji Jiu Yi Xue. 2015 Nov;27(11):885-9. Chinese. PubMed PMID: 27132454.
6: Dahle GO, Salminen PR, Moen CA, Eliassen F, Jonassen AK, Haaverstad R, Matre K, Grong K. Esmolol added in repeated, cold, oxygenated blood cardioplegia improves myocardial function after cardiopulmonary bypass. J Cardiothorac Vasc Anesth. 2015;29(3):684-93. doi: 10.1053/j.jvca.2014.09.017. Epub 2015 Jan 6. PubMed PMID: 25575405.
7: Driver BE, Debaty G, Plummer DW, Smith SW. Use of esmolol after failure of standard cardiopulmonary resuscitation to treat patients with refractory ventricular fibrillation. Resuscitation. 2014 Oct;85(10):1337-41. doi: 10.1016/j.resuscitation.2014.06.032. Epub 2014 Jul 14. PubMed PMID: 25033747.
8: Wang Z, Wu Q, Nie X, Guo J, Yang C. Combination therapy with milrinone and esmolol for heart protection in patients with severe sepsis: a prospective, randomized trial. Clin Drug Investig. 2015 Nov;35(11):707-16. doi: 10.1007/s40261-015-0325-3. PubMed PMID: 26387030.
9: Maurovich-Horvat P, Károlyi M, Horváth T, Szilveszter B, Bartykowszki A, Jermendy ÁL, Panajotu A, Celeng C, Suhai FI, Major GP, Csobay-Novák C, Hüttl K, Merkely B. Esmolol is noninferior to metoprolol in achieving a target heart rate of 65 beats/min in patients referred to coronary CT angiography: a randomized controlled clinical trial. J Cardiovasc Comput Tomogr. 2015 Mar-Apr;9(2):139-45. doi: 10.1016/j.jcct.2015.02.001. Epub 2015 Feb 14. PubMed PMID: 25819196.
10: Xinqiang L, Weiping H, Miaoyun W, Wenxin Z, Wenqiang J, Shenglong C, Juhao Z, Hongki Z. [Esmolol improves clinical outcome and tissue oxygen metabolism in patients with septic shock through controlling heart rate]. Zhonghua Wei Zhong Bing Ji Jiu Yi Xue. 2015 Sep;27(9):759-63. Chinese. PubMed PMID: 26955704.
11: Zhang L, Nie Y, Zheng Y, Ke L, Tong Z, Li W, Li J. Esmolol attenuates lung injury and inflammation in severe acute pancreatitis rats. Pancreatology. 2016 Sep-Oct;16(5):726-32. doi: 10.1016/j.pan.2016.05.395. Epub 2016 May 30. PubMed PMID: 27269252.
12: Harless M, Depp C, Collins S, Hewer I. Role of Esmolol in Perioperative Analgesia and Anesthesia: A Literature Review. AANA J. 2015 Jun;83(3):167-77. Review. PubMed PMID: 26137757.
13: McKee JS, Rabinow BE, Daller JR, Brooks BD, Baumgartner B, Rohatgi P. An enantiomerically pure formulation of esmolol attenuates hypotension and preserves heart rate control in dogs. Anesthesiology. 2014 Dec;121(6):1184-93. doi: 10.1097/ALN.0000000000000408. PubMed PMID: 25105423.
14: Wang Z, Wu Q, Nie X, Guo J, Yang C. Infusion of esmolol attenuates lipopolysaccharide-induced myocardial dysfunction. J Surg Res. 2016 Jan;200(1):283-9. doi: 10.1016/j.jss.2015.07.015. Epub 2015 Jul 14. PubMed PMID: 26316443.
15: Zoerner F, Lennmyr F, Wiklund L, Martijn C, Semenas E. Milrinone and esmolol decrease cardiac damage after resuscitation from prolonged cardiac arrest. Acta Anaesthesiol Scand. 2015 Apr;59(4):465-74. doi: 10.1111/aas.12480. Epub 2015 Feb 27. PubMed PMID: 25790148.
16: Bebawy JF, Houston CC, Kosky JL, Badri AM, Hemmer LB, Moreland NC, Carabini LM, Koht A, Gupta DK. Nicardipine is superior to esmolol for the management of postcraniotomy emergence hypertension: a randomized open-label study. Anesth Analg. 2015 Jan;120(1):186-92. doi: 10.1213/ANE.0000000000000473. PubMed PMID: 25296247.
17: Aguiar Rosa S, Ramos R, Marques H, Santos R, Leal C, Casado H, Saraiva M, Figueiredo L, Cruz Ferreira R. Bailout intravenous esmolol for heart rate control in cardiac computed tomography angiography. Rev Port Cardiol. 2016 Dec;35(12):673-678. doi: 10.1016/j.repc.2016.07.004. Epub 2016 Nov 17. English, Portuguese. PubMed PMID: 27865676.
18: Du W, Wang XT, Long Y, Liu DW. Efficacy and Safety of Esmolol in Treatment of Patients with Septic Shock. Chin Med J (Engl). 2016 Jul 20;129(14):1658-65. doi: 10.4103/0366-6999.185856. PubMed PMID: 27411452; PubMed Central PMCID: PMC4960954.
19: Ergil J, Kavak Akelma F, Özkan D, Bumin Aydin G, Gürel A, Akinci M. Effects of pretreatment with esmolol and lidocaine on injection pain and rocuronium-induced withdrawal response. Turk J Med Sci. 2015;45(4):959-63. PubMed PMID: 26422874.
20: Shang X, Wang K, Xu J, Gong S, Ye Y, Chen K, Lian F, Chen W, Yu R. The Effect of Esmolol on Tissue Perfusion and Clinical Prognosis of Patients with Severe Sepsis: A Prospective Cohort Study. Biomed Res Int. 2016;2016:1038034. doi: 10.1155/2016/1038034. Epub 2016 Aug 29. PubMed PMID: 27652257; PubMed Central PMCID: PMC5019858.

Explore Compound Types